molecular formula C21H24N4O B2609654 3-cyano-N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide CAS No. 2034619-40-2

3-cyano-N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide

Cat. No. B2609654
CAS RN: 2034619-40-2
M. Wt: 348.45
InChI Key: KGRJOSVTPNLALT-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including a cyano group (-CN), a cyclopentyl group (a five-membered carbon ring), and a pyrazol group (a five-membered ring with two nitrogen atoms). The presence of these functional groups could give the compound various chemical properties, such as reactivity towards certain reagents .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a cyclopentyl group and a pyrazol group suggests that the compound has a complex, multi-ring structure .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the cyano group might make the compound reactive towards nucleophiles, while the pyrazol group might participate in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of a cyano group might increase its polarity, affecting properties like solubility and melting point .

Scientific Research Applications

Anticancer Applications

  • Novel heterocyclic compounds including those with cyano and pyrazole groups have been synthesized and evaluated for their in-vitro anticancer activity against a variety of human cancer cell lines. Certain derivatives exhibited significant activity, highlighting the therapeutic potential of such compounds in cancer treatment (Waghmare et al., 2013).

Antimicrobial Activity

  • Pyrazole derivatives, including those integrated with pyrimidine and triazolopyrimidine structures, have been synthesized and shown to possess antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Abunada et al., 2008).

Synthesis and Structural Analysis

  • Research on pyrazole derivatives, including their synthesis and spectral characterization, offers valuable insights into the structural basis for their biological activities and potential applications in designing more effective compounds (Kumara et al., 2018).

Sensing Applications

  • Some benzamide derivatives have been developed to exhibit colorimetric sensing of fluoride anions, demonstrating their utility in chemical sensing applications (Younes et al., 2020).

properties

IUPAC Name

3-cyano-N-cyclopentyl-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O/c1-24-20-11-5-10-18(20)19(23-24)14-25(17-8-2-3-9-17)21(26)16-7-4-6-15(12-16)13-22/h4,6-7,12,17H,2-3,5,8-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGRJOSVTPNLALT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCC2)C(=N1)CN(C3CCCC3)C(=O)C4=CC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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